molecular formula C11H14O2S B556702 3-(4-Methyl-benzylsulfanyl)-propionic acid CAS No. 78981-22-3

3-(4-Methyl-benzylsulfanyl)-propionic acid

Cat. No. B556702
Key on ui cas rn: 78981-22-3
M. Wt: 210.29 g/mol
InChI Key: IUGBHTAZBLVTJT-UHFFFAOYSA-N
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Patent
US04285858

Procedure details

A solution of betamercaptopropionic acid (5.3 g, 50 mMol) in water (95 ml) was diluted with absolute ethanol (80 ml) and triethylamine (15 ml). While this solution was mechanically stirred and cooled with an ice bath, a solution of 4-methylbenzyl bromide (9.4 g) in ethanol (80 ml) was added over a period of 15 minutes. The ice bath was removed and the reaction mixture was stirred at room temperature for 2.5 hours. The mixture was then concentrated in vacuo and the residue was suspended in water (100 ml). As the pH of the suspension was adjusted to 10, the residue dissolved. The resulting solution was extracted three times with di-ethyl ether and the aqueous phase was acidified to pH 1 with concentrated HCl. An oily residue separated. The mixture was then exhaustively extracted with di-ethyl ether, the ether extracted was dried over MgSO4 and concentrated to an oil. The latter solidified on standing and the solid residue was recrystallized from ethyl acetate-liquid petroleum. The yield was 7.9 g (75%), m.p. 75.8° C., NMR (CDCl3) 11.5 (s, 1H), 7.09 (q, 4H), 3.67 (s, 2H), 2.60 (m, 4H), 2.30 (s, 3H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH3:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Br)=[CH:10][CH:9]=1>O.C(O)C.C(N(CC)CC)C>[CH3:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][S:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
SCCC(=O)O
Name
Quantity
95 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
CC1=CC=C(CBr)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
While this solution was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted three times with di-ethyl ether
CUSTOM
Type
CUSTOM
Details
An oily residue separated
EXTRACTION
Type
EXTRACTION
Details
The mixture was then exhaustively extracted with di-ethyl ether
EXTRACTION
Type
EXTRACTION
Details
the ether extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
the solid residue was recrystallized from ethyl acetate-liquid petroleum

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(CSCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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